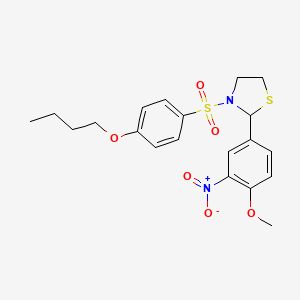

3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine

Descripción

Propiedades

IUPAC Name |

3-(4-butoxyphenyl)sulfonyl-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S2/c1-3-4-12-28-16-6-8-17(9-7-16)30(25,26)21-11-13-29-20(21)15-5-10-19(27-2)18(14-15)22(23)24/h5-10,14,20H,3-4,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBRQISUSYMMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.

Introduction of Butoxyphenylsulfonyl Group: This step may involve sulfonylation using butoxyphenylsulfonyl chloride in the presence of a base.

Introduction of Methoxy-Nitrophenyl Group: This can be done through nitration followed by methoxylation of a phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the phenyl groups.

Reduction: Reduction reactions could target the nitro group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions may occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens or alkylating agents may be employed under appropriate conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including 3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown promising results in inhibiting the growth of colon and breast cancer cells (HCT116 and MCF7) in vitro . The presence of the thiazolidine ring enhances the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

Thiazolidine derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structural motifs exhibit antibacterial and antifungal activities. This suggests that this compound may possess similar efficacy against microbial pathogens, warranting further investigations into its spectrum of activity and mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazolidine Ring | Essential for anticancer activity |

| Methoxy Group | Enhances lipophilicity and cellular uptake |

| Sulfonyl Group | Increases binding affinity to target enzymes |

This table summarizes how specific structural features contribute to the compound's biological activity, guiding future modifications for improved therapeutic efficacy.

Case Studies

Several case studies have documented the effects of thiazolidine derivatives in preclinical models:

- Study on Anticancer Activity : A recent study evaluated a series of thiazolidine derivatives, including this compound, against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

- Evaluation of Antimicrobial Effects : Another study assessed the antimicrobial properties of thiazolidines against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations, suggesting potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and sulfonyl groups could influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of the target compound with five structurally related thiazolidine derivatives:

Lipophilicity and Solubility

Stability and Reactivity

- Sulfonyl group : Enhances thermal stability across all analogs by reducing ring strain .

Actividad Biológica

3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine is a synthetic compound belonging to the thiazolidine class, recognized for its diverse biological activities. This compound features a thiazolidine ring with unique substituents that may confer specific biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The IUPAC name for this compound is 3-(4-butoxyphenyl)sulfonyl-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine. Its structure includes:

- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen.

- Butoxyphenylsulfonyl group : A butoxy group attached to a phenyl ring linked via a sulfonyl group.

- Methoxy-nitrophenyl group : A methoxy group attached to a phenyl ring that also contains a nitro substituent.

The biological activity of this compound is likely mediated through interactions with various molecular targets, such as enzymes and receptors. The presence of functional groups like the nitro and sulfonyl groups can significantly influence its binding affinity and specificity towards these targets.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of thiazolidines, including derivatives similar to this compound. For example, compounds featuring thiazolidine structures have demonstrated significant activity against various bacterial strains, suggesting that this compound may exhibit similar effects .

Antiviral Properties

Research has indicated that thiazolidine derivatives can serve as promising antiviral agents. The structural modifications in compounds like this compound may enhance their efficacy against viral infections by targeting specific viral proteins or pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar thiazolidine derivatives.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-((4-Methoxyphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine | Methoxy and nitro substitutions | Moderate antimicrobial activity |

| 3-(4-butoxyphenyl)-2-(4-methoxyphenyl)thiazolidine | Lacks sulfonyl group | Lower biological activity |

The unique combination of the butoxyphenylsulfonyl and methoxy-nitrophenyl groups in the target compound may provide distinct reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various thiazolidine derivatives, revealing that certain modifications led to enhanced activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low µg/mL range .

- Antiviral Activity : Another investigation into thiazolidines indicated that specific structural features could improve binding affinity to viral proteins, suggesting potential for developing antiviral therapies based on compounds like this compound .

Q & A

Q. Methodological Insight :

- Step 1 : Prepare 4-methoxy-3-nitrobenzaldehyde via nitration of 4-methoxybenzaldehyde.

- Step 2 : Condense with 4-butoxyphenylsulfonamide using a dehydrating agent (e.g., DCC) to form the sulfonamide intermediate.

- Step 3 : Cyclize with thioglycolic acid or chloroacetone in the presence of a base (e.g., NaHCO₃) to form the thiazolidine ring .

Table 1 : Yield Optimization via Solvent Variation

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 80 | 62 | 95% |

| DMF | 120 | 78 | 89% |

| Acetonitrile | 70 | 55 | 97% |

How do spectroscopic techniques (NMR, FTIR, HRMS) confirm the structural integrity of this compound?

Basic Research Question

1H-NMR is critical for verifying substituent positions. For example, the sulfonyl group deshields adjacent protons, causing downfield shifts (δ 7.5–8.5 ppm for aromatic protons near sulfonyl groups) . The thiazolidine ring’s methylene protons typically appear as a triplet near δ 3.5–4.0 ppm. FTIR confirms functional groups: sulfonyl S=O stretches at ~1350–1150 cm⁻¹, nitro groups at ~1520–1350 cm⁻¹, and C-N (thiazolidine) near 1260 cm⁻¹ . HRMS validates molecular mass; deviations >3 ppm suggest impurities or incorrect adduct formation .

Q. Advanced Consideration :

- 13C-NMR distinguishes between regioisomers. For example, the 4-methoxy-3-nitrophenyl group’s carbons show distinct shifts (e.g., C-nitro at ~148 ppm, C-methoxy at ~56 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions.

How can conflicting data in reaction yields between batch and flow-chemistry methods be reconciled?

Advanced Research Question

Discrepancies often arise from differences in mixing efficiency, temperature control, and reaction time. Flow chemistry (e.g., microreactors) enhances heat transfer and reduces side reactions compared to batch methods. For example, highlights how continuous-flow synthesis of diphenyldiazomethane improved reproducibility by 15% through precise control of residence time and reagent stoichiometry. Apply Design of Experiments (DoE) to identify critical parameters (e.g., reactant concentration, flow rate) and optimize conditions .

Q. Resolution Strategy :

- Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading).

- Validate with in-line analytics (e.g., UV-Vis monitoring) to track intermediate formation in real-time .

What strategies mitigate crystallization challenges for this compound due to its nitro and sulfonyl groups?

Advanced Research Question

Nitro and sulfonyl groups introduce polarity and hydrogen-bonding sites, complicating crystallization. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to modulate polarity. achieved crystallization of a triazolopyridine derivative using ethanol/water mixtures .

- Additive Engineering : Introduce co-crystallizing agents (e.g., urea derivatives) to stabilize lattice structures.

- Temperature Gradients : Slow cooling from near-boiling points (e.g., 60°C to 4°C over 24 hours) promotes ordered crystal growth .

Case Study :

A thiazolidinone derivative with similar substituents required 5 cycles of dissolution (in hot acetone) and gradual evaporation to yield X-ray-quality crystals, revealing a monoclinic P21/c space group .

How does the electronic nature of the 4-methoxy-3-nitrophenyl group influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

The electron-withdrawing nitro group meta to the methoxy enhances electrophilicity at the para position, directing nucleophilic attacks (e.g., SNAr reactions). Computational studies (DFT) on analogous systems show that the nitro group reduces the LUMO energy of the aryl ring by ~1.5 eV, increasing susceptibility to nucleophiles like amines or thiols .

Q. Experimental Validation :

- Hammett Plot Analysis : Correlate substituent effects (σ values) with reaction rates.

- Kinetic Isotope Effects : Use deuterated solvents to probe transition states during substitutions.

What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

Q. Methodological Focus

- Intermediate Characterization : Validate each step via LC-MS and TLC (e.g., alumina plates with dichloromethane mobile phase, UV visualization) .

- Purification Protocols : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for polar intermediates.

- Batch Records : Document exact stoichiometry, solvent lot numbers, and humidity levels (critical for hygroscopic reagents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.